molecular formula C14H8ClFN2O B3052288 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one CAS No. 40069-75-8

6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one

Cat. No.: B3052288
CAS No.: 40069-75-8
M. Wt: 274.68 g/mol
InChI Key: HKOOFQWBQATOSD-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one is a high-purity quinazolinone derivative offered for research and further manufacturing use only. This compound is part of the privileged quinazolinone scaffold, a class of nitrogen-containing heterocycles known for exceptional stability and significant lipophilicity that aids in penetration through biological barriers, making it a valuable template in drug discovery . Quinazolinones are recognized for a wide spectrum of pharmacological activities, which researchers investigate for developing new therapeutic agents. Key research areas include anticancer applications, as quinazoline derivatives are established kinase inhibitors targeting EGFR, VEGFR-2, and other kinases crucial in cancer pathways . Antimicrobial research is another prominent field, where structural features like halogen atoms at the 6-position and specific aryl substitutions at the 4-position of the quinazolinone core are known to enhance activity against gram-positive bacteria and fungi . The specific molecular architecture of this compound, featuring a 6-chloro substituent and a 2-fluorophenyl group, provides a strategic building block for structure-activity relationship (SAR) studies, particularly in optimizing interactions at positions 2, 6, and 8 of the ring system, which are critical for various pharmacological activities . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for evaluating cytotoxic, antibacterial, antifungal, and anti-inflammatory properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

6-chloro-4-(2-fluorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOOFQWBQATOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404309
Record name STK374259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40069-75-8
Record name STK374259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one typically involves the reaction of 2-fluoroaniline with 6-chloro-2-aminobenzamide under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns and ring modifications. Below is a comparative analysis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents/Modifications Key Properties/Activities References
This compound 6-Cl, 4-(2-Fluorophenyl) Not explicitly reported; inferred SAR from analogs
6-Chloro-4-(2-chlorophenyl)quinazolin-2(1H)-one 6-Cl, 4-(2-Chlorophenyl) Structural analog with Cl vs. F substitution; no activity data
4-(3-Chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 6-Cl, 4-(3-Chlorophenyl), dihydro scaffold Reduced aromaticity due to dihydro structure
6-Chloro-3-(4-fluorobenzylideneamino)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one 6-Cl, 3-(4-Fluorobenzylideneamino), dihydro NMR data (δ 9.32 ppm for imine proton)
1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 2-thioxo, 3-fluorophenyl, dihydro Thione group enhances H-bonding capacity
4-(4-Fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one (6e) 4-(4-Fluorophenyl), tetrahydro scaffold Melting point: 209–210°C

Key Observations :

Substituent Effects :

  • The 2-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl (e.g., compound 6e in ) or chlorophenyl analogs (e.g., ). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions .
  • Replacement of the 2-fluorophenyl with a 2-chlorophenyl group () increases lipophilicity but may reduce target selectivity due to larger atomic size.

Thioxo substitution at position 2 () introduces hydrogen-bonding capabilities, which could enhance interactions with enzymatic targets compared to the ketone in the target compound .

Synthetic Routes :

  • The target compound shares synthetic pathways with analogs, such as condensation reactions (e.g., ) and nucleophilic cyclization (). However, yields and purity may vary based on substituent reactivity .

Biological Activity

6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one is a compound belonging to the quinazoline family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H8ClFN2OC_{14}H_8ClFN_2O. Its structure features a quinazoline core with a chlorine atom at position 6 and a fluorophenyl substituent at position 4, contributing to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of quinazoline-pyrimidine hybrids, including compounds similar to this compound, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound showed promising results with an IC50 value of approximately 5.9 µM against A549 cells, demonstrating superior activity compared to standard treatments like Cisplatin .

CompoundCell LineIC50 (µM)
This compoundA5495.9
CisplatinA54915.37
This compoundSW-4802.3
CisplatinSW-48016.1
This compoundMCF-75.65
CisplatinMCF-73.2

Enzyme Inhibition

The compound also acts as an inhibitor of various kinases, particularly p21-activated kinase 4 (PAK4). This kinase plays a crucial role in cell proliferation and survival pathways in cancer cells . The structure-based design of similar compounds has led to the identification of potent inhibitors with selectivity for PAK4, indicating that modifications in the quinazoline structure can enhance inhibitory activity.

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. The compound's ability to disrupt EGFR (epidermal growth factor receptor) autophosphorylation has been documented, suggesting that it may interfere with growth factor signaling critical for tumor growth .

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives in preclinical models:

  • Anticancer Efficacy : In vitro studies showed that derivatives similar to this compound significantly inhibited the growth of cancer cell lines, with structure-activity relationship (SAR) analyses revealing that halogen substitutions enhance potency .
  • In Silico Studies : Computational docking studies indicated that the compound binds effectively to target proteins involved in cancer metabolism and proliferation, supporting its potential as a therapeutic agent .
  • Toxicological Profile : Preliminary toxicity assessments have shown that while the compound exhibits potent anticancer activity, its safety profile requires further investigation through in vivo studies to assess therapeutic windows and potential side effects .

Q & A

Basic: How can the synthesis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one be optimized under varying catalytic conditions?

Methodological Answer:
To optimize synthesis, screen catalysts (e.g., ionic liquids, Lewis acids) and reaction parameters (temperature, solvent polarity, stoichiometry). For example, demonstrates that ionic liquids like [BMIM]BF₄ achieve >90% yields for analogous quinazolinones by reducing reaction times and improving regioselectivity . Use a design-of-experiments (DoE) approach to evaluate catalyst loading (5–20 mol%) and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (e.g., methanol/water mixtures) and confirm purity by melting point analysis and spectroscopic methods.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling patterns (e.g., ²J₆-F splitting in the 2-fluorophenyl group) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 303.7).
  • Elemental Analysis : Ensure purity by matching calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Advanced: How can enantiomers or chiral impurities be resolved during asymmetric synthesis?

Methodological Answer:
For enantiomeric resolution:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Optimize flow rates (0.5–1.5 mL/min) and monitor UV absorption at λ = 254 nm .
  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (+)-3-carene-derived catalysts) to induce stereoselectivity during cyclopropane ring formation in intermediates .
  • X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (R-factor <0.05) .

Advanced: What methodologies are recommended for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC with Reference Standards : Use impurities like 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7) as reference markers. Employ a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile:water (55:45, 0.1% TFA) at 1.0 mL/min .
  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions.
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .

Advanced: How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth : Recrystallize from DMF/ethanol (1:3) at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to θ = 25°.
  • Structure Refinement : Process with SHELXS for phase solution and SHELXL for refinement. Analyze bond angles (C-Cl: ~1.73 Å) and torsion angles (fluorophenyl ring dihedral angle ~15° with quinazolinone plane) .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies in antimicrobial research?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) or thioamide substitutions (C=S instead of C=O) to enhance bioactivity .
  • In Vitro Assays : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination).
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase) .

Advanced: How to address conflicting crystallographic data during structure refinement?

Methodological Answer:

  • Parameter Analysis : Apply Flack’s x parameter to assess centrosymmetricity in near-racemic crystals. Avoid η due to overprecision in near-symmetric structures .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets. Validate with Rint <0.05 and CC₁/2 >0.8 .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Use mixed solvents like ethanol:water (3:1) or DCM:hexane (1:4) for high-purity crystals. Monitor solubility via hot filtration (80°C) and slow cooling (0.5°C/min). For polar derivatives, DMF:diethyl ether (1:5) may improve yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one
Reactant of Route 2
6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.